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The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, poses a
significant threat to global public health. The production of B-lactamase enzymes, which
inactivate B-lactam antibiotics, is a primary mechanism of resistance. In response, a new
generation of B-lactam/(3-lactamase inhibitor (BL/BLI) combinations has been developed and
recently approved, offering new hope in the fight against multidrug-resistant (MDR) pathogens.
This guide provides a head-to-head comparison of three recently approved BL/BLI
combinations: Cefepime/Enmetazobactam, Sulbactam/Durlobactam, and
Aztreonam/Avibactam, with supporting data from pivotal clinical trials and in vitro susceptibility
studies.

Introduction to the New Combinations

Cefepime/Enmetazobactam (Exblifep®) was approved by the US FDA in February 2024 for the
treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2]
Cefepime is a fourth-generation cephalosporin, and enmetazobactam is a novel extended-
spectrum B-lactamase (ESBL) inhibitor.[2]

Sulbactam/Durlobactam (Xacduro®) received FDA approval in May 2023 for treating hospital-
acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP)
caused by susceptible strains of Acinetobacter baumannii-calcoaceticus complex.[3] This
combination is unique as both components are -lactamase inhibitors, with sulbactam also
possessing intrinsic activity against Acinetobacter. Durlobactam is a novel diazabicyclooctane
(DBO) inhibitor that protects sulbactam from degradation.
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Aztreonam/Avibactam (Emblaveo®) was approved in Europe in April 2024 and is under review
in the US for treating various serious infections caused by Gram-negative bacteria with limited
treatment options.[3][4] This combination is particularly noteworthy for its activity against
metallo-pB-lactamase (MBL)-producing Enterobacterales. Aztreonam is a monobactam that is
stable to MBLs, while avibactam inhibits other key [3-lactamases that are often co-produced.[3]

[4]
Clinical Efficacy and Safety: A Comparative
Summary

The clinical development of these new BL/BLI combinations has been supported by robust
Phase 3 clinical trials. Below is a summary of the pivotal trials for each agent.

Table 1: Pivotal Phase 3 Clinical Trial Data for
~ofenimelE I (ALLIUM Trial

Parameter Cefepime/Enmetazobactam Piperacillin/Tazobactam
Complicated Urinary Tract Complicated Urinary Tract

Indication Infections (cUTIs) or Acute Infections (cUTIs) or Acute
Pyelonephritis Pyelonephritis

Composite of Clinical Cure and  Composite of Clinical Cure and

Primary Endpoint Microbiological Eradication at Microbiological Eradication at
Test-of-Cure (TOC) Test-of-Cure (TOC)
Overall Success Rate 79.1% (273/345)[4][5] 58.9% (196/333)[4][5]
Success in ESBL-producing
73.7% (56/76)[4][5] 51.5% (34/66)[4][5]
Pathogens
Treatment-Emergent Adverse
50.0%[4][5] 44.0%[4][5]
Events (TEAES)
Discontinuation due to AEs 1.7%[4][5] 0.8%[4][5]

Cefepime/enmetazobactam demonstrated superiority over piperacillin/tazobactam in the
treatment of cUTIs, particularly those caused by ESBL-producing organisms.[4][5][6]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.semanticscholar.org/paper/Clinical-efficacy%2C-safety-and-pharmacokinetics-of-a-Alarcia-Lacalle-Canut-Blasco/e771d422093513bf088d3455b9e4c1f356f36e21
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.semanticscholar.org/paper/Clinical-efficacy%2C-safety-and-pharmacokinetics-of-a-Alarcia-Lacalle-Canut-Blasco/e771d422093513bf088d3455b9e4c1f356f36e21
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://www.benchchem.com/pdf/Enmetazobactam_In_Vitro_Assay_Optimization_A_Technical_Support_Resource.pdf
https://www.mdpi.com/2079-6382/14/5/528
https://pubmed.ncbi.nlm.nih.gov/38971203/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Table 2: Pivotal Phase 3 Clinical Trial Data for
Sulbactam/Durlobactam (ATTACK Trial)

Sulbactam/Durlobactam + Colistin +

Parameter . . . . . .
Imipenem/Cilastatin Imipenem/Cilastatin
Infections caused by Infections caused by

S Carbapenem-Resistant Carbapenem-Resistant

Indication ) . ) ~
Acinetobacter baumannii Acinetobacter baumannii
(CRAB) (CRAB)

Primary Endpoint 28-Day All-Cause Mortality 28-Day All-Cause Mortality

Mortality Rate 19.0% (12/63)[7][8] 32.3% (20/62)[7][8]

Clinical Cure Rate at TOC 61.9%][7] 40.3%][7]

Nephrotoxicity 13% (12/91)[8] 38% (32/85)[8]

Serious Adverse Events 40%[8] 49%[8]

Sulbactam/durlobactam was non-inferior to colistin for 28-day all-cause mortality and was
associated with a significantly higher clinical cure rate and a lower incidence of nephrotoxicity.
[71[8][9][10]

Table 3: Pivotal Phase 3 Clinical Trial Data for
Aztreonam/Avibactam (REVISIT Trial)
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Aztreonam/Avibactam + o
Parameter ) Meropenem % Colistin
Metronidazole

T Complicated Intra-Abdominal Complicated Intra-Abdominal
ndication
Infections (clAl) or HAP/VAP Infections (clAl) or HAP/VAP
] ) Clinical Cure at Test-of-Cure Clinical Cure at Test-of-Cure
Primary Endpoint
(TOC) (TOC)
Clinical Cure Rate (clAl) 76.4%[3][11] 74.0%[3][11]
Clinical Cure Rate (HAP/VAP) 45.9%[3][11] 41.7%[3][11]
28-Day All-Cause Mortality
1.9%[12] 2.9%[12]
(clAl)
28-Day All-Cause Mortality
10.8%[12] 19.4%[12]
(HAP/VAP)
Generally well-tolerated,
Safety Profile consistent with known safety

profile of aztreonam.[3]

Aztreonam/avibactam demonstrated similar clinical cure rates to meropenem in patients with
clAl and HAP/VAP caused by Gram-negative bacteria.[3][11]

In Vitro Activity: A Head-to-Head Susceptibility
Comparison

The in vitro activity of these new combinations against key multidrug-resistant Gram-negative
pathogens is a critical determinant of their clinical utility. The following table summarizes the
Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

Table 4: Comparative In Vitro Activity (MIC90, pug/mL) of
New BL/BLI Combinations
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Organism
(Resistance
Mechanism)

Cefepime/
Enmetazoba
ctam

Sulbactam/
Durlobactam

Aztreonam/
Avibactam

Meropenem/ o
Ceftazidime/
Vaborbacta i
Avibactam
m

E. coli
(ESBL-
producing)

0.12[13]

<0.03/4

K.
pneumoniae
(ESBL-
producing)

1[13]

<0.03/4

K.
pneumoniae
(KPC-
producing)

>64

0.12/4

<0.03/8 1/4

Enterobacter
ales (MBL-
producing)

High
resistance[14

]

8/4[15][16]

High

resistance

High

resistance

P. aeruginosa

16

>64/8 8/4

A. baumannii
(Carbapenem

-Resistant)

Note: MIC values can vary based on the specific isolates tested and testing methodologies.

Data is compiled from multiple sources for a broad overview.[13][14][15][16]

Visualizing Mechanisms and Workflows

To better understand the function and evaluation of these new antimicrobial agents, the

following diagrams illustrate their mechanism of action, a typical experimental workflow for

determining susceptibility, and a logical approach to their clinical application.
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Figure 1. Mechanism of action of -lactam/(3-lactamase inhibitor combinations.
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Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
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Figure 3. Selection logic for new BL/BLI combinations based on resistance mechanism.

Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution

This method is a cornerstone of in vitro susceptibility testing and was used to generate much of
the data presented in this guide. The protocol is standardized by the Clinical and Laboratory
Standards Institute (CLSI).
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1. Preparation of Antimicrobial Solutions:

e Stock solutions of the 3-lactam and B-lactamase inhibitor are prepared at a high
concentration in a suitable solvent.

e For combination testing, the -lactamase inhibitor (e.g., enmetazobactam, durlobactam,
avibactam) is often added to the testing medium at a fixed concentration.

e The B-lactam component is then serially diluted (usually two-fold) in a 96-well microtiter plate
containing cation-adjusted Mueller-Hinton broth (CAMHB) and the fixed concentration of the
inhibitor.

2. Inoculum Preparation:

o A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the
turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-
forming units (CFU)/mL.

e This suspension is then diluted to achieve a final inoculum concentration of approximately 5
x 10> CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

« Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
Control wells (growth control without antibiotic and sterility control without bacteria) are
included.

e The plates are incubated at 35°C £ 2°C for 16-20 hours in ambient air.
4. Interpretation:

» Following incubation, the MIC is determined as the lowest concentration of the antimicrobial
agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an
antimicrobial agent over time.
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. Preparation:

Tubes containing CAMHB are prepared with the antimicrobial combination at various
concentrations (e.g., 1x, 2x, 4x the MIC).

Control tubes include a growth control (no antibiotic) and tubes with each agent alone.
. Inoculation:

A standardized bacterial inoculum (similar to the MIC protocol) is added to each tube to
achieve a starting concentration of approximately 5 x 10> to 1 x 106 CFU/mL.

. Sampling and Plating:

At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube,
serially diluted, and plated onto agar plates.

. Incubation and Counting:

The agar plates are incubated for 18-24 hours, after which the number of viable colonies is
counted.

. Interpretation:

The change in logio CFU/mL over time is plotted. A >3-logio decrease in CFU/mL from the
initial inoculum is defined as bactericidal activity. A <3-logio decrease is considered
bacteriostatic.

In Vivo Animal Infection Models

Animal models, such as the neutropenic murine thigh or lung infection models, are crucial for
evaluating the in vivo efficacy of new antibiotics and establishing
pharmacokinetic/pharmacodynamic (PK/PD) targets.

1. Animal Preparation:

e Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the
influence of the immune system and isolate the effect of the antibiotic.
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2. Infection:

» A standardized inoculum of the pathogen (e.g., A. baumannii for pneumonia models) is
administered to the animals via the relevant route (e.g., intramuscularly for a thigh infection,
or intranasally/intratracheally for a lung infection).

3. Treatment:

» At a specified time post-infection, treatment with the BL/BLI combination is initiated. Different
dosing regimens are typically tested to determine the PK/PD driver of efficacy (e.g., % time
above MIC, AUC/MIC).

4. Efficacy Assessment:

» At the end of the treatment period (e.g., 24 hours), animals are euthanized, and the target
tissue (thigh or lungs) is harvested.

e The tissue is homogenized, and the bacterial burden (CFU/gram of tissue) is determined by
quantitative culture.

5. Interpretation:

o The efficacy of the treatment is determined by the reduction in bacterial burden compared to
untreated control animals. The data are used to model the PK/PD parameters that correlate
with bactericidal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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